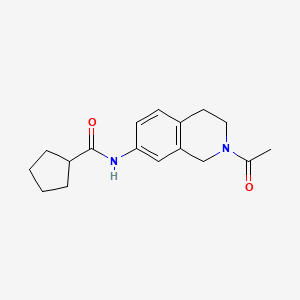

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide

Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide is a synthetic small molecule characterized by a cyclopentanecarboxamide core linked to a 2-acetyl-substituted tetrahydroisoquinoline moiety. While its specific applications are under investigation, its structural features suggest utility in medicinal chemistry, particularly in central nervous system (CNS) targeting due to the tetrahydroisoquinoline framework, which is prevalent in neuroactive compounds .

Properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-12(20)19-9-8-13-6-7-16(10-15(13)11-19)18-17(21)14-4-2-3-5-14/h6-7,10,14H,2-5,8-9,11H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWYKHFHHYLXCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve multicomponent reactions that improve atom economy, selectivity, and yield. These methods often utilize environmentally friendly conditions and catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (H2O2, TBHP), reducing agents (LiAlH4, NaBH4), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, the compound may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .

Comparison with Similar Compounds

Physicochemical Properties

Key differences in melting points and synthetic yields highlight the impact of substituents on crystallinity and reaction efficiency:

Observations :

- Yield: The benzoyl derivative (2.14) exhibits the highest yield (66%), likely due to the stability of the benzoyl group during synthesis. In contrast, bulkier substituents (e.g., phenoxyacetyl in 2.12) show moderate yields (~59%) .

- Melting Points : Aromatic substituents (e.g., benzoyl in 2.14) increase melting points (>190°C) compared to aliphatic or sulfur-containing groups (148–161°C), suggesting stronger intermolecular interactions (e.g., π-stacking) .

Spectroscopic and Analytical Data

All compounds in were characterized via $ ^1H $ NMR and LC-MS. For instance:

- Compound 2.14 : $ ^1H $ NMR (DMSO-d6) showed peaks for cyclopentane protons (δ 1.5–2.1 ppm) and benzoyl aromatic protons (δ 7.4–8.1 ppm). LC-MS confirmed a molecular ion peak at m/z 344.1 [M+H]$^+$ .

Implications of Structural Modifications

- Bioavailability: The tetrahydroisoquinoline group in the target compound may enhance blood-brain barrier penetration compared to hydrazine-carbonothioyl analogs, which are more polar .

- Stability: Replacement of the hydrazine-carbonothioyl bridge with a stable acetyl group could mitigate oxidative degradation, a common issue with thiourea derivatives.

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{12}H_{15}N_{2}O_{2}

- Molecular Weight : 219.26 g/mol

- CAS Number : Not specifically listed but related compounds can be found under similar identifiers.

Structural Characteristics

This compound features a tetrahydroisoquinoline core, which is known for its diverse biological activities. The acetyl group at the 2-position and the cyclopentanecarboxamide moiety contribute to its pharmacological properties.

Research indicates that compounds with tetrahydroisoquinoline structures exhibit various biological activities, including:

- Anti-inflammatory Effects : Compounds in this class can inhibit NF-κB transcriptional activity, which plays a critical role in inflammatory responses. This inhibition suggests potential applications in treating inflammatory diseases .

- Anticancer Activity : Tetrahydroquinoline derivatives have shown significant cytotoxicity against various human cancer cell lines. For instance, a study indicated that certain derivatives exhibited IC50 values as low as 0.70 μM against cancer cells, highlighting their potential as anticancer agents .

Case Studies and Research Findings

- NF-κB Inhibition :

- Cytotoxicity Against Cancer Cell Lines :

- Neuroprotective Effects :

Comparative Activity Table

| Compound Name | Biological Activity | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | NF-κB Inhibition | TBD | Research Study 1 |

| Tetrahydroquinoline Derivative 6g | Cytotoxicity (NCI-H23) | 0.292 ± 0.111 | Research Study 2 |

| Tetrahydroquinoline Derivative 7h | Cytotoxicity (NUGC-3) | 1.66 ± 0.406 | Research Study 2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.